2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 872590-82-4
VCID: VC6913264
InChI: InChI=1S/C12H7ClN6O/c13-8-1-3-9(4-2-8)19-11-10(16-17-19)12(20)18(6-5-14)7-15-11/h1-4,7H,6H2
SMILES: C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC#N)N=N2)Cl
Molecular Formula: C12H7ClN6O
Molecular Weight: 286.68

2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile

CAS No.: 872590-82-4

Cat. No.: VC6913264

Molecular Formula: C12H7ClN6O

Molecular Weight: 286.68

* For research use only. Not for human or veterinary use.

2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile - 872590-82-4

Specification

CAS No. 872590-82-4
Molecular Formula C12H7ClN6O
Molecular Weight 286.68
IUPAC Name 2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Standard InChI InChI=1S/C12H7ClN6O/c13-8-1-3-9(4-2-8)19-11-10(16-17-19)12(20)18(6-5-14)7-15-11/h1-4,7H,6H2
Standard InChI Key HTVIKGMMGFTAEC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC#N)N=N2)Cl

Introduction

Synthesis and Preparation

The synthesis of compounds with similar structures often involves multi-step organic reactions. A possible synthetic route could include:

  • Starting Materials: Typically, such syntheses begin with commercially available reagents like 4-chlorophenyl derivatives and triazole or pyrimidine precursors.

  • Reaction Conditions: Reactions may involve refluxing in solvents like ethanol or dimethylformamide (DMF) with appropriate catalysts or bases.

Biological Activity

While specific empirical data on the biological activity of 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is limited, compounds with similar structures have shown potential as inhibitors or modulators in various biological pathways. Further in vitro and in vivo studies would be necessary to elucidate its pharmacological profile.

Research Findings and Future Directions

Given the lack of specific data on this compound, future research should focus on:

  • Synthesis Optimization: Developing efficient synthetic routes to produce the compound in high purity and yield.

  • Biological Evaluation: Conducting molecular docking studies and biological assays to assess its potential as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or selectivity.

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaBiological Activity
2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl]acetonitrileNot AvailablePotential therapeutic agent, requires further study
2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamideC_{19}H_{17}ClN_{5}O_{3}Potential pharmacological properties, similar compounds show diverse biological activities
3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-oneC_{19}H_{14}ClN_{5}O_{2}Known for diverse biological activities, potential therapeutic applications

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